molecular formula C9H8F4O4S B13718197 2-Fluoro-5-(trifluoromethoxy)benzyl Methanesulfonate

2-Fluoro-5-(trifluoromethoxy)benzyl Methanesulfonate

Cat. No.: B13718197
M. Wt: 288.22 g/mol
InChI Key: HFBARGJQCPHECK-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethoxy)benzyl Methanesulfonate is an organic compound with the molecular formula C9H8F4O3S. It is a derivative of benzyl methanesulfonate, where the benzyl group is substituted with fluorine and trifluoromethoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(trifluoromethoxy)benzyl Methanesulfonate typically involves the reaction of 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(trifluoromethoxy)benzyl Methanesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

2-Fluoro-5-(trifluoromethoxy)benzyl Methanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and probes for biological studies.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(trifluoromethoxy)benzyl Methanesulfonate is primarily based on its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, facilitating the formation of a reactive intermediate that can undergo further chemical transformations. The presence of fluorine and trifluoromethoxy groups can influence the compound’s reactivity and stability, making it a valuable intermediate in various synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(trifluoromethoxy)benzyl Methanesulfonate is unique due to the presence of both fluorine and trifluoromethoxy groups, which can significantly alter its chemical properties compared to other benzyl derivatives.

Properties

Molecular Formula

C9H8F4O4S

Molecular Weight

288.22 g/mol

IUPAC Name

[2-fluoro-5-(trifluoromethoxy)phenyl]methyl methanesulfonate

InChI

InChI=1S/C9H8F4O4S/c1-18(14,15)16-5-6-4-7(2-3-8(6)10)17-9(11,12)13/h2-4H,5H2,1H3

InChI Key

HFBARGJQCPHECK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=C(C=CC(=C1)OC(F)(F)F)F

Origin of Product

United States

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